molecular formula C6H6N2O3 B063964 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid CAS No. 168428-09-9

1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid

Cat. No.: B063964
CAS No.: 168428-09-9
M. Wt: 154.12 g/mol
InChI Key: MCODEKXQAWLEFI-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid is a versatile and high-value pyrimidine derivative serving as a critical synthetic intermediate in medicinal chemistry and drug discovery. Its core structure, featuring a carboxylic acid functional group at the 5-position and a methyl-substituted lactam ring, makes it an essential precursor for the synthesis of more complex heterocyclic compounds, particularly nucleoside and nucleotide analogs. Researchers utilize this compound to develop potential therapeutic agents, including kinase inhibitors, antiviral drugs, and anticancer compounds, by further functionalizing the carboxylic acid moiety to form amides, esters, or other conjugates. Its mechanism of action in final active compounds often involves targeted interaction with enzymes or receptors, mimicking natural pyrimidine bases to disrupt crucial biological pathways in diseased cells. This product is presented with high purity to ensure reproducibility in your synthetic workflows and biochemical assays, providing a reliable building block for advancing your research in pharmaceutical development and life sciences.

Properties

IUPAC Name

1-methyl-2-oxopyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-8-3-4(5(9)10)2-7-6(8)11/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCODEKXQAWLEFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00504876
Record name 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168428-09-9
Record name 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Optimization

A mixture of N-methylurea (1.2 equiv), ethyl acetoacetate (1.0 equiv), and paraformaldehyde (1.1 equiv) in ethanol with catalytic HCl is irradiated at 120°C for 15–20 minutes using a microwave synthesizer. This method avoids solvent reflux and minimizes side products, achieving intermediate ester yields exceeding 90%. Comparative studies show microwave methods reduce thermal decomposition, particularly for acid-sensitive intermediates.

Direct Hydrolysis Under Microwave Conditions

Integrating hydrolysis into the microwave protocol streamlines production. After cyclocondensation, adding 1 M NaOH to the reaction mixture and irradiating at 80°C for 5 minutes directly generates the carboxylic acid, bypassing isolation of the ester intermediate. This one-pot approach is reported to achieve 88% yield for analogous compounds.

Alternative Alkylation Strategies

Post-cyclization methylation offers an alternative route to introducing the 1-methyl group:

N-Methylation of Pyrimidine Precursors

Reacting 2-oxo-1,2-dihydropyrimidine-5-carboxylic acid with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K2CO3) in DMF at 60°C for 6 hours selectively methylates the N1 position. For example, dimethyl sulfate (1.5 equiv) in ethanol with NaOH (2 equiv) at reflux for 1 hour methylates thiouracil derivatives with >75% efficiency. However, over-alkylation at oxygen or nitrogen sites necessitates careful stoichiometric control.

Analytical Characterization

Key spectroscopic data for this compound align with related dihydropyrimidine carboxylates:

Spectrum Key Signals
IR (KBr) 1692 cm⁻¹ (C=O, carboxylic acid), 1636 cm⁻¹ (C=O, pyrimidinone), 3110 cm⁻¹ (N-H stretch)
1H NMR δ 3.20–2.30 (m, CH3-N), δ 7.70–7.30 (m, aromatic H if present), δ 12.1 (s, COOH)
13C NMR δ 167.5 (COOH), δ 162.1 (C=O, pyrimidinone), δ 35.2 (CH3-N)

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-methyl-2,4-dioxo-1,2-dihydropyrimidine-5-carboxylic acid, while reduction can produce 1-methyl-2-hydroxy-1,2-dihydropyrimidine-5-carboxylic acid.

Scientific Research Applications

Xanthine Oxidase Inhibition

One of the prominent applications of 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid is its role as a xanthine oxidase inhibitor (XOI). Xanthine oxidase is an enzyme involved in the production of uric acid, and its inhibition is crucial for treating conditions such as gout and hyperuricemia. Recent studies have highlighted the potential of this compound in designing novel XOIs:

  • A study published in the International Journal of Molecular Sciences demonstrated that derivatives of this compound exhibited significant inhibitory effects on xanthine oxidase. The research utilized molecular docking and molecular dynamics simulations to predict binding affinities and interactions with key residues of the enzyme, indicating that specific structural modifications could enhance inhibitory activity .

Pharmacophore Modeling

Pharmacophore modeling has been employed to identify essential features required for the activity of xanthine oxidase inhibitors derived from this compound. The study developed a pharmacophore model that highlighted the importance of hydrogen bond donors and acceptors in enhancing binding affinity .

Building Block for Heterocyclic Compounds

This compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, facilitating the synthesis of more complex heterocyclic compounds. These derivatives can possess unique biological activities, making them valuable in drug discovery.

Synthesis of Peptide Coupling Agents

The compound has also been utilized in synthesizing peptide coupling agents due to its ability to activate carboxylic acids. This property makes it suitable for applications in biochemistry and molecular biology, particularly in peptide synthesis where high yields are essential .

Case Studies and Research Findings

StudyFindings
International Journal of Molecular Sciences (2021)Identified novel xanthine oxidase inhibitors based on the compound; demonstrated significant binding interactions through molecular docking studies .
PubChem DatabaseCompiled data on chemical properties and safety profiles; noted potential toxicity concerns which are crucial for further development .
Biosynth AGHighlighted its application as an organic buffer for biological applications, emphasizing its utility in laboratory settings .

Mechanism of Action

The mechanism by which 1-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Positional Isomerism

The position of the carboxylic acid group significantly influences molecular interactions and properties:

  • 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid (CAS: 1360948-65-7): The carboxylic acid group at C4 alters hydrogen-bonding patterns and electronic distribution compared to the C5 isomer. This positional change may affect solubility and reactivity in synthetic pathways .

Substituent Effects

Substituents on the pyrimidine ring modulate physical properties and biological activity:

  • Methyl 6-methyl-2-oxo-4-(2,4,6-trimethoxyphenyl)-1,2-dihydropyrimidine-5-carboxylate (Compound 14): The trimethoxyphenyl group enhances hydrophobicity and elevates the melting point (220–222°C). This substitution also correlates with antibacterial activity, likely due to improved membrane penetration .
  • However, the pyridine core (vs. pyrimidine) may alter electronic properties and binding affinity .

Functional Group Variations

The presence of additional functional groups impacts reactivity and applications:

  • 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acid derivatives: The oxime group (–N–OH) introduces hydrogen-bonding capabilities and redox activity, enhancing antimicrobial potency .
  • Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide (CAS: 28485-17-8): The ester group (vs. carboxylic acid) improves lipophilicity, facilitating cellular uptake but reducing solubility in aqueous media .

Ring Saturation and Heterocyclic Modifications

  • 2-Mercapto-7-methyl-4-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid (CAS: 937599-74-1): The fused pyrido-pyrimidine system and thiol group introduce unique electronic properties, making it a candidate for targeting cysteine proteases .

Comparative Data Table

Compound Name Substituents/Modifications Melting Point (°C) Key Biological Activity Reference
1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid N1-CH3, C5-COOH Not reported Intermediate for carboxamides
Methyl 6-methyl-2-oxo-4-(2,4,6-trimethoxyphenyl)-1,2-dihydropyrimidine-5-carboxylate C6-CH3, C4-(2,4,6-OMePh), C5-COOCH3 220–222 Antibacterial
1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid N1-Bn, pyridine core, C3-COOH 128–130 Not reported
2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acid derivatives C2=N–OH, C5-COOH Not reported Antimicrobial
2-Mercapto-7-methyl-4-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid C7-CH3, C2-SH, fused pyrido-pyrimidine Not reported Protease inhibition (theoretical)

Biological Activity

1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid, also known as barbituric acid, is a heterocyclic organic compound that has garnered attention in various fields of research due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications in medicine and industry.

Chemical Structure and Properties

  • Molecular Formula : C₆H₆N₂O₃
  • Molecular Weight : 154.12 g/mol
  • IUPAC Name : this compound

The compound features a pyrimidine ring structure with a methyl group at the 1-position and a carboxylic acid group at the 5-position, contributing to its reactivity and biological activity.

The primary target of this compound is Xanthine Oxidase (XO) . The compound inhibits this enzyme by binding to its active site, which plays a crucial role in purine metabolism. This inhibition results in decreased conversion of hypoxanthine to xanthine and subsequently to uric acid, leading to lower uric acid levels in the body.

Biological Activities

This compound exhibits several notable biological activities:

Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Antiviral Properties
The compound has shown potential as an antiviral agent, particularly against viruses such as Zika virus (ZIKV) and Dengue virus (DENV). Studies report effective inhibition of these viruses at low concentrations, demonstrating its potential in antiviral drug development .

Antioxidant Activity
In vitro studies have demonstrated that this compound exhibits significant antioxidant activity. It scavenges free radicals and reduces oxidative stress markers in cellular models .

Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects, showing promise in reducing inflammation in various biological models. This property may have implications for treating inflammatory diseases.

Case Studies

  • Antiviral Efficacy Against ZIKV :
    • A study demonstrated that this compound inhibited ZIKV with an EC50 value of approximately 2.4 μM. The compound was noted for its low cytotoxicity compared to other antiviral agents .
  • Antimicrobial Activity :
    • In experiments against Gram-positive and Gram-negative bacteria, the compound showed varying degrees of inhibition, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the bacterial strain tested .
  • Antioxidant Activity Assessment :
    • The antioxidant capacity was evaluated using DPPH and ABTS assays, with IC50 values indicating strong scavenging ability comparable to known antioxidants like ascorbic acid .

Comparative Analysis

PropertyThis compoundSimilar Compounds
Antimicrobial ActivityEffective against multiple bacterial strainsVaries widely among derivatives
Antiviral ActivityEC50 ~ 2.4 μM against ZIKVGenerally higher EC50 values
Antioxidant CapacityIC50 comparable to ascorbic acidVaries; some are less effective
Anti-inflammatory EffectsPromising results in preclinical modelsSome derivatives show similar effects

Q & A

Q. What synthetic methodologies are recommended for preparing 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid?

The synthesis typically involves cyclocondensation of substituted urea or thiourea derivatives with β-keto esters under acidic or basic conditions. For example, methyl 6-methyl-2-oxo-4-(perfluorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be dehydrogenated to yield the dihydropyrimidine derivative. Key parameters include:

  • Catalysts : HCl or acetic acid for acid-mediated cyclization.
  • Temperature : Reflux conditions (e.g., 80–100°C) to drive ring closure.
  • Characterization : 1H NMR (e.g., δ 2.31 ppm for CH3 groups), HRMS (e.g., [M+Na]+ = 357.08), and elemental analysis (e.g., C: 46.72% calculated vs. 46.78% observed) validate purity and structure .

Q. What safety protocols are critical for handling this compound in the laboratory?

  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Cool, dry environment (<25°C) away from oxidizers.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Stability : Stable under recommended conditions but may decompose upon prolonged exposure to moisture or heat .

Q. Which spectroscopic techniques are most effective for structural elucidation?

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.43–7.61 ppm) and carbonyl groups.
  • HRMS : Confirms molecular ion peaks (e.g., [M+Na]+ = 357.08).
  • FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
    Cross-validation with X-ray crystallography resolves ambiguities in tautomeric forms .

Advanced Research Questions

Q. How can regioselectivity challenges in dihydropyrimidine synthesis be addressed?

Regioselectivity issues arise during cyclization due to competing reaction pathways. Strategies include:

  • Substituent Effects : Electron-withdrawing groups (e.g., perfluorophenyl) stabilize intermediates, favoring 1,4-regioisomers.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
  • Catalytic Control : Lewis acids (e.g., ZnCl2) direct regiochemistry via coordination to carbonyl groups.
    Comparative HPLC analysis of reaction mixtures identifies dominant products .

Q. What crystallographic refinement methods are suitable for resolving disorder in dihydropyrimidine derivatives?

  • Software : SHELXL is preferred for small-molecule refinement.
  • Twinning : Use TWIN/BASF commands to model twinned datasets.
  • Disorder Handling : Split occupancy refinement for flexible groups (e.g., methyl or carboxyl moieties), coupled with restraints (SIMU/DELU) to stabilize geometry.
    High-resolution data (<1 Å) and similarity to reported structures (e.g., C13H7N2O3F5 derivatives) validate bond lengths and angles .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be reconciled?

  • Dynamic Effects : Tautomerism (e.g., keto-enol equilibria) may shift NMR signals. Low-temperature NMR or DFT calculations predict dominant tautomers.
  • Impurity Analysis : HRMS and HPLC-MS detect side products (e.g., unreacted precursors).
  • X-ray Validation : Single-crystal diffraction provides definitive bond connectivity. For example, X-ray data for methyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate confirms planar pyrimidine rings, resolving ambiguities in NMR assignments .

Q. What strategies optimize the compound’s solubility for biological assays?

  • Co-solvents : DMSO (≤10% v/v) enhances aqueous solubility.
  • pH Adjustment : Deprotonation of the carboxylic acid group (pKa ~3–4) improves solubility in neutral buffers.
  • Derivatization : Esterification (e.g., ethyl esters) or salt formation (e.g., sodium carboxylate) increases lipophilicity or ionic solubility, respectively.
    Dynamic light scattering (DLS) monitors aggregation in solution .

Methodological Considerations

Q. How should researchers analyze byproducts in dihydropyrimidine synthesis?

  • Chromatography : Reverse-phase HPLC or TLC (silica gel, ethyl acetate/hexane eluent) separates unreacted precursors or regioisomers.
  • Mass Spectrometry : LC-MS identifies byproducts via fragmentation patterns (e.g., m/z 242.25 for ethyl ester derivatives).
  • Kinetic Studies : Time-resolved NMR tracks intermediate formation, guiding optimization of reaction duration .

Q. What computational tools predict the compound’s reactivity or tautomeric states?

  • DFT Calculations : Gaussian or ORCA software models tautomer stability (e.g., 1,2-dihydropyrimidine vs. 3,4-dihydro forms).
  • Molecular Dynamics (MD) : Simulates solvent effects on conformation (e.g., aqueous vs. DMSO environments).
  • Docking Studies : AutoDock Vina assesses binding interactions with biological targets (e.g., enzymes in antibacterial pathways) .

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